molecular formula C9H9NaO3 B12645432 Sodium (S)-3-phenyllactate CAS No. 57618-25-4

Sodium (S)-3-phenyllactate

Cat. No.: B12645432
CAS No.: 57618-25-4
M. Wt: 188.16 g/mol
InChI Key: DVSAFLNBVQKEKE-QRPNPIFTSA-M
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Description

Sodium (S)-3-phenyllactate: is a sodium salt of (S)-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Sodium (S)-3-phenyllactate can be synthesized through the neutralization of (S)-3-phenyllactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-3-phenyllactic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.

    Enzymatic Synthesis: Another method involves the use of enzymes such as lactate dehydrogenase to catalyze the conversion of phenylpyruvic acid to (S)-3-phenyllactic acid, which is then neutralized with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the neutralization method due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium (S)-3-phenyllactate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols, such as (S)-3-phenyllactic alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Phenylpyruvic acid or benzaldehyde derivatives.

    Reduction: (S)-3-phenyllactic alcohol.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral catalysis.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in metabolic pathways involving lactic acid derivatives.

Medicine:

  • Explored for its potential use in pharmaceuticals as an intermediate in drug synthesis.
  • Evaluated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry:

  • Utilized in the production of biodegradable polymers.
  • Applied in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

Mechanism: Sodium (S)-3-phenyllactate exerts its effects through various biochemical pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other bioactive compounds. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic functions.

Molecular Targets and Pathways:

    Enzymes: Lactate dehydrogenase, phenylalanine hydroxylase.

    Pathways: Glycolysis, phenylalanine metabolism.

Comparison with Similar Compounds

    Sodium lactate: Similar in structure but lacks the phenyl group, making it less hydrophobic and less effective in certain applications.

    Sodium mandelate: Contains a mandelic acid backbone instead of lactic acid, leading to different reactivity and applications.

Uniqueness: Sodium (S)-3-phenyllactate is unique due to its chiral nature and the presence of a phenyl group, which imparts distinct chemical and biological properties

Biological Activity

Sodium (S)-3-phenyllactate is a compound derived from phenylalanine and lactic acid, recognized for its various biological activities, particularly in antimicrobial and antioxidant properties. This article examines the biological activity of this compound through a review of recent studies, highlighting its mechanisms of action, efficacy against pathogens, and potential applications in food preservation and health.

This compound is the sodium salt of 3-phenyllactic acid, characterized by the molecular formula C9H10O3NaC_9H_{10}O_3Na. It has been identified as a metabolite with significant biological relevance, particularly in the context of microbial interactions and food safety.

Antimicrobial Activity

Mechanisms of Action

Research has demonstrated that this compound exhibits potent antimicrobial properties. It is effective against a variety of foodborne pathogens, including Staphylococcus xylosus and Micrococcus luteus. The compound disrupts bacterial cell walls and inhibits cell division, which enhances its effectiveness when combined with other antimicrobial agents like nisin .

Case Studies

  • Combination Therapy with Nisin : A study published in 2021 explored the synergistic effects of nisin and this compound. The combination showed enhanced antibacterial activity compared to either agent alone, indicating a potential for use in food preservation strategies. Scanning electron microscopy revealed that this combination targets dividing cells, leading to increased efficacy .
  • Probiotic Production : Another study highlighted the production of this compound by probiotic bacteria such as Lactobacillus plantarum. These strains not only produced significant amounts of the compound but also demonstrated its antifungal properties against pathogens like Rhizopus and Mucor species . The highest production was recorded at 0.441 g/L from L. pentosus.

Antioxidant Properties

This compound also exhibits antioxidant activity, which can contribute to its protective effects against oxidative stress in biological systems. Its ability to scavenge free radicals has been documented, suggesting potential applications in health supplements and functional foods.

Tables of Biological Activity

Biological Activity Efficacy Mechanism
AntimicrobialEffective against multiple pathogensDisruption of cell wall integrity
AntioxidantModerate scavenging activityFree radical neutralization
Synergistic effects with nisinEnhanced antibacterial activityTargeting cell division

Research Findings

Recent studies have further elucidated the metabolic pathways involved in the production of this compound. For instance, systems biology approaches have shown that certain gut bacteria can metabolize substrates to produce this compound under specific conditions, enhancing our understanding of its role in gut health and disease prevention .

Properties

CAS No.

57618-25-4

Molecular Formula

C9H9NaO3

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1

InChI Key

DVSAFLNBVQKEKE-QRPNPIFTSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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